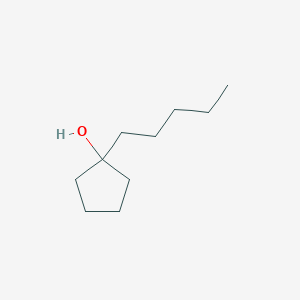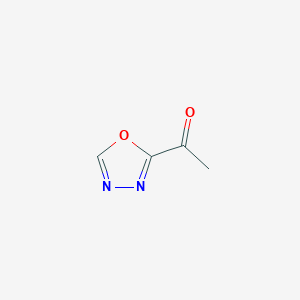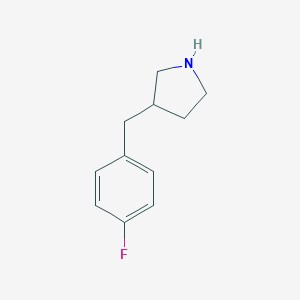![molecular formula C17H15N3 B071611 2-[2-(1H-indol-3-yl)ethyl]-1H-benzimidazole CAS No. 161806-39-9](/img/structure/B71611.png)
2-[2-(1H-indol-3-yl)ethyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(1H-indol-3-yl)ethyl]-1H-benzimidazole is a complex organic compound that combines the structural features of benzimidazole and indole. These two heterocyclic systems are known for their significant biological activities and are found in various natural products and pharmaceuticals. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-indol-3-yl)ethyl]-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate indole derivative. One common method is the reaction of o-phenylenediamine with indole-3-acetaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid or acetic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(1H-indol-3-yl)ethyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole hydrides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
2-[2-(1H-indol-3-yl)ethyl]-1H-benzimidazole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties. It has shown promise in the development of new therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mécanisme D'action
The mechanism of action of 2-[2-(1H-indol-3-yl)ethyl]-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways. The indole moiety allows for interactions with aromatic amino acids in proteins, enhancing its binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Benzimidazole, 2-(1H-indol-3-yl)-: Similar structure but lacks the ethyl linkage.
1H-Benzimidazole, 2-(2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)-: Contains a pyrrolopyridine moiety instead of indole.
1H-Benzimidazole, 2-(2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)-: Contains a pyrrolopyridine moiety instead of indole
Uniqueness
2-[2-(1H-indol-3-yl)ethyl]-1H-benzimidazole is unique due to its combination of benzimidazole and indole structures, which confer distinct biological activities. The presence of both moieties allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .
Propriétés
Numéro CAS |
161806-39-9 |
|---|---|
Formule moléculaire |
C17H15N3 |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
2-[2-(1H-indol-3-yl)ethyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H15N3/c1-2-6-14-13(5-1)12(11-18-14)9-10-17-19-15-7-3-4-8-16(15)20-17/h1-8,11,18H,9-10H2,(H,19,20) |
Clé InChI |
RZJAUSDHHRSXHT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC3=NC4=CC=CC=C4N3 |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CCC3=NC4=CC=CC=C4N3 |
| 161806-39-9 | |
Synonymes |
2-[2-(1H-indol-3-yl)ethyl]-1H-benzoimidazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









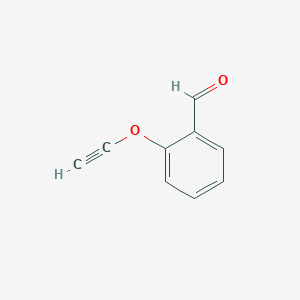
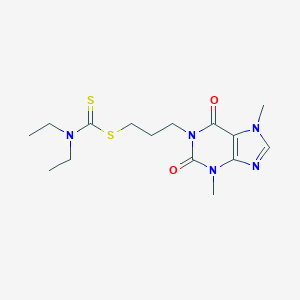
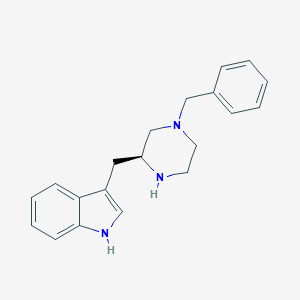
![Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate](/img/structure/B71555.png)
